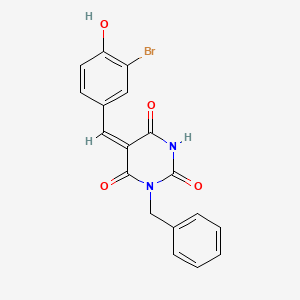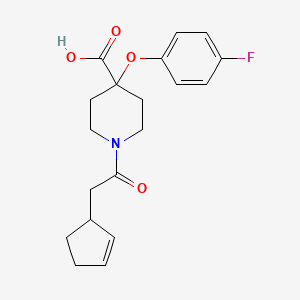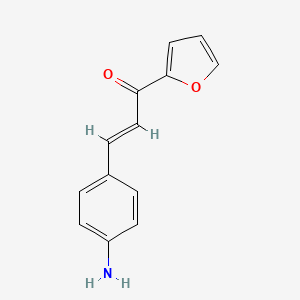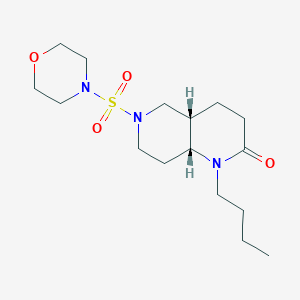
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRB belongs to the family of pyrimidine derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that it can reduce tumor growth, improve cognitive function, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal studies, and no significant adverse effects have been reported. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the areas that require further investigation is its mechanism of action. More studies are needed to understand how this compound interacts with different enzymes and signaling pathways. Another area that requires further investigation is its potential application in the treatment of Alzheimer's disease. More studies are needed to determine its efficacy in animal models of the disease. Finally, more studies are needed to explore the potential application of this compound in material science, particularly in the synthesis of new materials.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and induce apoptosis in cancer cells. This compound has several advantages for lab experiments, including its low toxicity, but also has limitations, including its low solubility in water. There are several future directions for the study of this compound, including its mechanism of action, potential application in the treatment of Alzheimer's disease, and potential application in material science.
Synthesis Methods
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 3-bromo-4-hydroxybenzaldehyde with benzylmalononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the product is obtained after purification. Other methods include the reaction of 3-bromo-4-hydroxybenzaldehyde with ethyl cyanoacetate, followed by the reaction with benzylamine and cyclization.
Scientific Research Applications
1-benzyl-5-(3-bromo-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential application in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to exhibit anti-fungal and anti-bacterial properties and can be used as a pesticide. In material science, this compound has been studied for its potential application in the synthesis of new materials.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-14-9-12(6-7-15(14)22)8-13-16(23)20-18(25)21(17(13)24)10-11-4-2-1-3-5-11/h1-9,22H,10H2,(H,20,23,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYMSDSEDJGZCH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5418202.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5418220.png)



![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)
![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)
![2-[7-acetyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B5418248.png)
![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)
![3-isopropyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418280.png)